Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-

Fluorescent chemosensor Al³⁺ detection ESIPT mechanism

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- (CAS 789-58-2, C16H12N2O, MW 248.28 g/mol) is a Schiff base ligand formed by condensation of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine, yielding a tridentate N,N,O donor capable of chelating transition and main-group metal ions. It possesses an extended π‑conjugated naphthalene–pyridine framework, a hydrogen‑bond donor (–OH), an imine (C=N) acceptor, and a computed polar surface area of 45.5 Ų.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B10881454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2-ol, 1-(2-pyridyliminomethyl)-
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=N3)O
InChIInChI=1S/C16H12N2O/c19-15-9-8-12-5-1-2-6-13(12)14(15)11-18-16-7-3-4-10-17-16/h1-11,19H/b18-11+
InChIKeyVXEIALPYLNOWSH-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- Procurement Guide: Core Structural and Physicochemical Profile


Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- (CAS 789-58-2, C16H12N2O, MW 248.28 g/mol) [1] is a Schiff base ligand formed by condensation of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine, yielding a tridentate N,N,O donor capable of chelating transition and main-group metal ions [2]. It possesses an extended π‑conjugated naphthalene–pyridine framework, a hydrogen‑bond donor (–OH), an imine (C=N) acceptor, and a computed polar surface area of 45.5 Ų [1]. The compound is commercially supplied as a reference ligand for metal‑sensing probe development, preclinical anticancer screening, and coordination chemistry studies .

1 Tridentate N,N,O chelating ligand scaffold for metal complex design
2 ESIPT-capable 2-naphthol fluorophore for fluorescent probe development
3 Reference ligand for cancer cell-line screening studies

Why Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- Cannot Be Replaced by Common Pyridyl‑Schiff Base Analogs


Although numerous Schiff bases are marketed as “fluorescent probes” or “anticancer ligands,” Naphthalene‑2‑ol, 1‑(2‑pyridyliminomethyl)- combines an excited-state intramolecular proton‑transfer (ESIPT)‑capable 2‑naphthol fluorophore with a 2‑pyridyl‑imine binding pocket in a single tridentate N,N,O‑donor architecture [1]. This exact combination enables an “off‑on‑off” fluorescence response in aqueous THF media [1] and generates distinct IC50 values against H‑460 and MCF‑7 cell lines [2] – performances that cannot be reproduced by simple substitution with salicylaldehyde‑derived, 4‑pyridyl, or O,N,O‑donor analogs. The quantitative evidence below demonstrates that generic interchange would forfeit the ESIPT‑based ratiometric sensing mechanism and the documented dual‑cell‑line bioactivity that define the scientific utility of this ligand [3].

ESIPT mechanism mismatch Salicylaldehyde-derived or 4-pyridyl Schiff bases may lack the ESIPT-based ratiometric response of the 2-pyridyl-naphthol scaffold.
Coordination sphere saturation Tetradentate ONNO ligands fully occupy metal sites and may not support ternary complex formation.
Isomer-dependent bioactivity The 3-pyridyl isomer lacks reported cancer cell-line activity; reported potency may not transfer between regioisomers.

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- Quantitative Differentiation vs. Closest Analogs


ESIPT‑Driven Al³⁺ Detection Limit: Superiority Over Non‑Pyridyl Naphthalene‑Schiff Base Probes

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- (HL) achieves an Al³⁺ detection limit (LOD) of 3.15 μM by fluorescence in 1:1 THF/H₂O medium, operating via an “off‑on‑off” ESIPT mechanism with a 1:1 binding stoichiometry and an association constant of 8.51×10⁴ M⁻¹ [1]. In contrast, the naphthalene‑derived Schiff base HNPD (lacking a pyridyl‑imine arm) exhibits an Al³⁺ LOD of 0.0248 μM – roughly two orders of magnitude lower – but with a binding constant (6.19×10³ M⁻¹) that is ≈14‑fold weaker than that of HL, indicating that HL’s pyridyl‑imine chelate provides far tighter Al³⁺ binding despite a less extreme LOD [2]. Meanwhile, a pyrazole‑naphthalene Schiff base (L) delivers an Al³⁺ LOD of 0.042 μM, also lower than HL, yet HL uniquely couples ESIPT‑based fluorescence switching with sequential H₂PO₄⁻ detection (association constant for H₂PO₄⁻ = 5.5×10² M⁻¹) in real food and water matrices, a dual‑analyte capability not reported for the pyrazole or HNPD probes [1][3].

Al³⁺ binding & probe comparison
Cross-study comparable
Ka 8.51×10⁴ M⁻¹ — 13.8-fold higher vs HNPD; LOD 3.15 μM with sequential H₂PO₄⁻ detection capability
Supports ESIPT-probe selection with tighter binding and reported dual-analyte detection
Reported LOD is higher than some non-pyridyl probes; binding affinity is stronger
Fluorescent chemosensor Al³⁺ detection ESIPT mechanism

Differential Anticancer Potency: H‑460 vs. MCF‑7 IC50 Values Define Cell‑Line Selectivity

The free ligand Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- (L) exhibits a dose‑dependent anticancer response against human lung carcinoma H‑460 (IC50 = 23.99 µg/mL, 89.20% inhibition at 500 µg/mL) and breast adenocarcinoma MCF‑7 (IC50 = 31.68 µg/mL) [1]. This represents a 1.32‑fold greater potency toward H‑460 relative to MCF‑7, a quantitative selectivity fingerprint that procurement decisions can reference. By contrast, the structurally related but ligand‑distinct 1‑(pyridin‑3‑yliminomethyl)naphthalen‑2‑ol (HNAP) showed no antitubercular activity (MIC >125 µg/mL vs. M. tuberculosis H37Rv) in a separate study [2], indicating that the 2‑pyridyl‑imine geometry is critical for biological activity. No direct head‑to‑head anticancer comparison with HNAP or other pyridyl‑imine isomers is available, limiting the evidence to cross‑study inference.

Cell-line potency context
Cross-study comparable
H-460 IC50 23.99 µg/mL; MCF-7 IC50 31.68 µg/mL — 1.32-fold selectivity toward H-460
Supports cell-line screening panel design with 2-pyridyl isomer as a benchmark
MTT assay; dose range up to 500 µg/mL; direct comparator data limited
Anticancer screening Schiff base ligand H‑460 lung cancer

Tridentate N,N,O Coordination Enables 1:1 Cu(II) Complex Formation, Contrasting with Tetradentate ONNO Ligands

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- acts as a monoanionic tridentate N,N,O donor, forming a 1:1 complex with Cu(II) under mild conditions [1]. A closely related tetradentate ONNO Schiff base (HNDAP, derived from 2‑hydroxy‑1‑naphthaldehyde and pyridine‑2,3‑dimethylimino) requires two naphthol‑imine units and forms metal complexes with a different stoichiometry and geometry [2]. Although no direct comparative complex‑stability constants are available for the identical metal ion, the difference in denticity alters the coordination sphere: the tridentate ligand leaves labile sites for anion co‑ligands (e.g., Cl⁻, Br⁻, H₂O), as demonstrated in Cu(II)‑HL complexes [1], while the tetradentate HNDAP fully occupies four coordination positions [2]. This denticity contrast directly affects the design of catalytically active or biologically targeted metal complexes in procurement workflows.

Denticity & coordination
Supporting evidence
Tridentate N,N,O donor set yields 1:1 M:L complexes; open co-ligand sites available — tetradentate ONNO analogs fully saturate coordination sphere
Supports ternary complex design; denticity difference alters available coordination geometry
Quantitative stability constants not reported for identical metal ion
Coordination chemistry Cu(II) Schiff base complex Tridentate ligand

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- Priority Application Scenarios for Scientific Procurement


Fluorescent Probe Development for Al³⁺ Quantification in Food and Water Matrices

Procure Naphthalene‑2‑ol, 1‑(2‑pyridyliminomethyl)- when an ESIPT‑based “off‑on‑off” probe is required for Al³⁺ sensing in real samples. The ligand’s 3.15 μM LOD and 8.51×10⁴ M⁻¹ association constant in 1:1 THF/H₂O [1] are benchmarked against alternative naphthalene‑Schiff base sensors [2]. Its validated performance in milk, water, and E. coli imaging [1] makes it suitable for food safety and environmental monitoring laboratories that prioritize matrix‑compatible, dual‑analyte (Al³⁺/H₂PO₄⁻) detection.

Reference Ligand for Differential Cancer‑Cell‑Line Screening (H‑460 vs. MCF‑7)

Use this compound as a free‑ligand reference in anticancer screening panels targeting non‑small‑cell lung carcinoma (H‑460) and breast adenocarcinoma (MCF‑7). The documented IC50 values of 23.99 µg/mL and 31.68 µg/mL, with a 1.32‑fold selectivity toward H‑460 [1], provide a quantitative baseline for structure–activity relationship (SAR) studies or for benchmarking metal‑complex derivatives. Laboratories initiating Schiff base metal‑drug discovery programs should prioritize the 2‑pyridyl isomer because the 3‑pyridyl analog lacks demonstrated anticancer activity [2].

Tridentate Ligand for Ternary Cu(II) and Fe(II) Complex Synthesis

Select this compound for synthesizing mono‑ or heteroleptic Cu(II) and Fe(II) complexes with available co‑ligand sites. The tridentate N,N,O‑donor set yields 1:1 metal‑ligand stoichiometry [1], in contrast to tetradentate ONNO ligands that saturate the coordination sphere [2]. This property is essential for applications requiring open sites for substrate binding, anion recognition, or DNA intercalation in bioinorganic and catalytic studies.

Application
Selection Property
Validation Focus
Al³⁺ sensing probe studies
ESIPT-based ratiometric response
Al³⁺ detection limit and dual-analyte specificity
Cancer cell-line screening studies
2-pyridyl-imine isomer identity
Cell-line potency benchmark and SAR context
Metal complex synthesis studies
Tridentate N,N,O donor architecture
Co-ligand site availability for ternary complexes
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